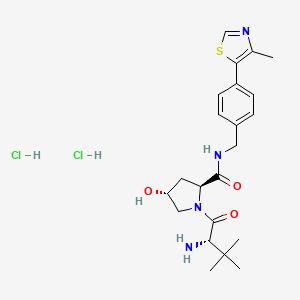
1,2,3,4,5,6-hexahydropentalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexahydropentalen-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be prepared by the acid-catalyzed cyclization of 1,6-diketones. Another method involves the use of transition metal catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexahydropentalen-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups through various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,2,3,4,5,6-Hexahydropentalen-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,2,3,4,5,6-hexahydropentalen-1-one exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the ketone functional group and the strain in the bicyclic ring system. These factors make it a versatile intermediate in various chemical transformations.
類似化合物との比較
1,2,3,4,5,6-Hexahydropentalen-1-one can be compared with other bicyclic ketones, such as:
Bicyclo[2.2.1]heptan-2-one (Norcamphor): Similar in structure but with a different ring size and reactivity.
Bicyclo[3.3.1]nonan-9-one: Another bicyclic ketone with a larger ring system.
The uniqueness of this compound lies in its specific ring size and the resulting strain, which influences its reactivity and applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1,2,3,4,5,6-hexahydropentalen-1-one can be achieved through a Diels-Alder reaction followed by a retro-Diels-Alder reaction.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium acetate", "Acetic acid", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium acetate as a catalyst to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then subjected to a retro-Diels-Alder reaction in the presence of acetic acid and methanol to yield 1,2,3,4,5,6-hexahydropentalen-1-one." ] } | |
CAS番号 |
10515-92-1 |
分子式 |
C8H10O |
分子量 |
122.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



